molecular formula C12H14F3N3O2 B11796367 1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidine-3-carboxylic acid

1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidine-3-carboxylic acid

Cat. No.: B11796367
M. Wt: 289.25 g/mol
InChI Key: YFXXVIFOUBJJMM-UHFFFAOYSA-N
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Description

1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidine-3-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with a trifluoromethyl group and a piperidine ring

Preparation Methods

The synthesis of 1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidine-3-carboxylic acid typically involves multiple steps, starting with the preparation of the pyrimidine ring. One common method involves the reaction of 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine with piperidine-3-carboxylic acid in the presence of a base such as cesium carbonate. The reaction is carried out in a suitable solvent like tetrahydrofuran at room temperature for several hours. The product is then purified through recrystallization or chromatography .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to increase yield and reduce production time.

Chemical Reactions Analysis

1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles such as amines or thiols replace the chloro group.

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as dimethyl sulfoxide and ethanol. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, allowing it to effectively modulate the activity of its targets. This modulation can result in the inhibition or activation of specific pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar compounds to 1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidine-3-carboxylic acid include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in research and development.

Properties

Molecular Formula

C12H14F3N3O2

Molecular Weight

289.25 g/mol

IUPAC Name

1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-3-carboxylic acid

InChI

InChI=1S/C12H14F3N3O2/c1-7-16-9(12(13,14)15)5-10(17-7)18-4-2-3-8(6-18)11(19)20/h5,8H,2-4,6H2,1H3,(H,19,20)

InChI Key

YFXXVIFOUBJJMM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N2CCCC(C2)C(=O)O)C(F)(F)F

Origin of Product

United States

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